13-O-Deacetyltaxumairol Z 13-O-Deacetyltaxumairol Z 13-O-Deacetyltaxumairol Z is a natural product found in Taxus wallichiana and Taxus mairei with data available.
Brand Name: Vulcanchem
CAS No.: 220935-39-7
VCID: VC0197905
InChI: InChI=1S/C31H40O12/c1-15-19(34)12-30(28(4,5)39)22(15)23(36)25(37)29(13-40-16(2)32)20(35)11-21-31(14-41-21,43-17(3)33)24(29)26(30)42-27(38)18-9-7-6-8-10-18/h6-10,19-21,23-26,34-37,39H,11-14H2,1-5H3/t19-,20-,21+,23+,24-,25-,26-,29+,30-,31-/m0/s1
SMILES: CC1=C2C(C(C3(C(CC4C(C3C(C2(CC1O)C(C)(C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)COC(=O)C)O)O
Molecular Formula: C31H40O12
Molecular Weight: 604.6 g/mol

13-O-Deacetyltaxumairol Z

CAS No.: 220935-39-7

Cat. No.: VC0197905

Molecular Formula: C31H40O12

Molecular Weight: 604.6 g/mol

* For research use only. Not for human or veterinary use.

13-O-Deacetyltaxumairol Z - 220935-39-7

Specification

CAS No. 220935-39-7
Molecular Formula C31H40O12
Molecular Weight 604.6 g/mol
IUPAC Name [(1R,2S,3S,5S,8R,9R,10R,11S,13R,16S)-16-acetyloxy-10-(acetyloxymethyl)-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6-methyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate
Standard InChI InChI=1S/C31H40O12/c1-15-19(34)12-30(28(4,5)39)22(15)23(36)25(37)29(13-40-16(2)32)20(35)11-21-31(14-41-21,43-17(3)33)24(29)26(30)42-27(38)18-9-7-6-8-10-18/h6-10,19-21,23-26,34-37,39H,11-14H2,1-5H3/t19-,20-,21+,23+,24-,25-,26-,29+,30-,31-/m0/s1
SMILES CC1=C2C(C(C3(C(CC4C(C3C(C2(CC1O)C(C)(C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)COC(=O)C)O)O
Canonical SMILES CC1=C2C(C(C3(C(CC4C(C3C(C2(CC1O)C(C)(C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)COC(=O)C)O)O
Appearance Powder

Introduction

Chemical Properties and Structure

Molecular Identity

13-O-Deacetyltaxumairol Z is identified by the CAS registry number 220935-39-7. It has a molecular formula of C31H40O12, corresponding to a molecular weight of 604.64 g/mol . The compound's exact mass has been determined to be 604.251953 .

Chemical Structure and Nomenclature

The full systematic chemical name of 13-O-Deacetyltaxumairol Z is (2aR,4S,4aR,5R,6R,8S,9aS,10S,10aR,10bS)-10b-acetoxy-4a-(acetoxymethyl)-4,5,6,8-tetrahydroxy-9a-(2-hydroxypropan-2-yl)-7-methyl-2a,3,4,4a,5,6,8,9,9a,10,10a,10b-dodecahydro-1H-azuleno[5',6':3,4]benzo[1,2-b]oxet-10-yl benzoate . This extensive name precisely details the stereochemistry at each chiral center, which is critical for understanding its three-dimensional structure.

Alternative nomenclature includes: 1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol, 4a-[(acetyloxy)methyl]-3,4,4a,5,6,8,9,9a,10,10a-decahydro-9a-(1-hydroxy-1-methylethyl)-7-methyl-, 10b-acetate 10-benzoate, (2aR,4S,4aR,5R,6R,8S,9aS,10S,10aR,10bS)- .

Physical and Chemical Properties

13-O-Deacetyltaxumairol Z exists as a solid at standard conditions . Its detailed physicochemical properties are summarized in Table 1:

PropertyValueReference
Molecular Weight604.64 g/mol
Density1.4±0.1 g/cm³
Boiling Point743.1±60.0 °C at 760 mmHg
Flash Point235.9±26.4 °C
LogP2.03
Polar Surface Area (PSA)189.28000
Vapor Pressure0.0±2.6 mmHg at 25°C
Index of Refraction1.623
FormSolid
Purity (Commercial)98%

The relatively high boiling point and low vapor pressure indicate the compound's stability and low volatility at ambient conditions, typical characteristics for complex polycyclic natural products with multiple functional groups.

Source and Isolation

Natural Occurrence

13-O-Deacetyltaxumairol Z has been isolated exclusively from Taxus mairei (Lemée & Lévl.) S. Y. Hu, specifically from the Formosan (Taiwanese) variety of this species . The compound is described as "a compound isolated from extracts of the Formosan Taxus mairei" . Like other yew species, Taxus mairei contains various taxoids with complex structures and potential biological activities.

Isolation Methodology

According to experimental details in the scientific literature, 13-O-Deacetyltaxumairol Z was specifically isolated from the twigs and needles of Taxus mairei . The isolation process involved multiple chromatographic purification steps:

  • Initial extraction of plant material

  • Separation using a Sephadex LH-20 column with methanol elution

  • Silica gel column chromatography using solvent mixtures of n-hexane/CH2Cl2/MeOH with increasing polarity

  • Final purification by HPLC using a reverse-phase C18 column with a solvent system of CH3CN/MeOH/H2O (1:5:4)

This multi-step purification process yielded 6 mg of the pure compound from the processed plant material .

Structural Characterization

Spectroscopic Analysis

The structure of 13-O-Deacetyltaxumairol Z was determined through comprehensive spectroscopic analysis. The compound shows characteristic infrared (IR) absorptions for functional groups including hydroxyl (3450 cm⁻¹), acetyl (1736, 1720 cm⁻¹), and benzoyl (1437, 1373 cm⁻¹) moieties .

Full structural elucidation was achieved through extensive two-dimensional (2D) NMR analysis, including techniques such as COSY (correlation spectroscopy), HSQC (heteronuclear single quantum coherence), and HMBC (heteronuclear multiple bond correlation) . These techniques collectively provided definitive information about the connectivity of atoms and the compound's three-dimensional structure.

Structural Features

13-O-Deacetyltaxumairol Z possesses multiple functional groups characteristic of taxoids, including:

  • Multiple hydroxyl groups

  • Acetoxy groups

  • A benzoyl group

  • A complex polycyclic skeleton

The compound's structure shows similarities to Taxumairol Z, with differences primarily in the acetylation pattern . Notably, the signals at δ 6.22 (H-2) and δ 6.18 (H-13) in the proton NMR spectrum suggest acetoxyl and benzoyl group attachment at these positions, while signals at δ 4.45 (H-7), δ 4.73 (H-9), and δ 5.05 (H-10) indicate hydroxyl group connections .

Chemical Reactivity and Structural Confirmation

An important aspect of structural confirmation came through chemical derivatization. Researchers established that acetylation of Taxumairol Z (compound 3) yielded a product identical with compound 6, which was also produced from acetylation of 13-O-Deacetyltaxumairol Z (compound 4) . This chemical transformation provided further confirmation of the structural assignment and demonstrated the reactivity of the compound's hydroxyl groups.

Relationship to Other Taxoids

Structural Similarities

13-O-Deacetyltaxumairol Z shares structural features with other taxoids isolated from the same plant source. As mentioned in the research literature, it shows particular similarities to Taxumairol Z, as evidenced by their similar 1H- and 13C-NMR spectra . Both compounds belong to the 11(15→1)-abeo-taxane derivatives with an intact oxirane system.

Comparative Analysis

In the original research paper, 13-O-Deacetyltaxumairol Z was isolated alongside several other taxoids from Taxus mairei, including:

  • Taxumairols X, Y, and Z (new compounds at the time)

  • 19-Hydroxybaccatin III

  • 1β-hydroxy-5α-deacetylbaccatin I

  • Taxayuntin G

This collection of compounds represents a family of structurally related natural products from the same biosynthetic pathway in Taxus mairei. The structural relationships among these compounds provide insights into the biosynthetic capabilities of the source plant and the natural diversity of taxoids.

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